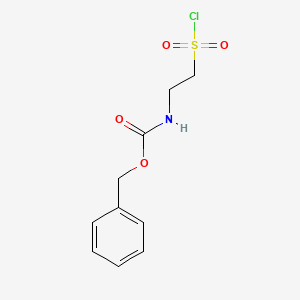

2-(Chlorosulfonyl)éthylcarbamate de benzyle

Vue d'ensemble

Description

Benzyl 2-(chlorosulfonyl)ethylcarbamate, also known as BCSEC, is a powerful organic compound widely used as a reagent in chemical synthesis and in the study of biochemical and physiological processes. BCSEC is a derivative of ethyl carbamate, and is commonly used in the laboratory as a protecting group and in the synthesis of other compounds. BCSEC is a colorless, volatile, and highly reactive liquid, and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

C10H12ClNO4S C_{10}H_{12}ClNO_{4}S C10H12ClNO4S

et une masse moléculaire de 277,73 g/mol . Il présente plusieurs applications dans la recherche scientifique, que je détaillerai ci-dessous :Inhibition des métalloprotéinases matricielles

Les métalloprotéinases matricielles (MMP) sont des enzymes qui jouent un rôle crucial dans le remodelage et la réparation des tissus. Elles sont également impliquées dans des processus pathologiques tels que les métastases tumorales. Le 2-(chlorosulfonyl)éthylcarbamate de benzyle agit comme un inhibiteur peptidomimétique des MMP, ce qui pourrait offrir une approche thérapeutique pour prévenir la propagation tumorale .

Recherche peptidomimétique

En tant que peptidomimétique, ce composé imite la structure des peptides, ce qui peut être utile pour étudier les interactions protéine-protéine, l'inhibition enzymatique et le développement de médicaments à base de peptides. Sa forte affinité pour des séquences spécifiques d'acides aminés, telles que l'arginine et l'acide aspartique, le rend précieux dans ce domaine .

Recherche sur le cancer

En raison de ses effets inhibiteurs sur les MMP, le this compound est utilisé dans la recherche sur le cancer, en particulier pour comprendre les mécanismes d'invasion et de métastase des cellules cancéreuses. Il aide à identifier des cibles potentielles pour la thérapie anticancéreuse .

Développement de médicaments

La capacité de ce composé à imiter les peptides et à inhiber des enzymes spécifiques en fait un candidat pour le développement de médicaments, en particulier dans la conception de nouveaux médicaments pouvant cibler sélectivement les enzymes ou les voies impliquées dans les maladies .

Synthèse chimique

En chimie synthétique, le this compound peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Son groupe sulfonyle réactif permet des modifications chimiques supplémentaires .

Protéomique

En protéomique, il peut être utilisé pour étudier l'expression et la fonction des protéines, en particulier dans le contexte des états pathologiques où l'activité des MMP est dysrégulée. Il peut aider à cartographier le protéome des tissus malades .

Découverte de biomarqueurs

La spécificité du composé pour certaines séquences d'acides aminés peut aider à la découverte de biomarqueurs pour les maladies où les MMP sont impliquées, telles que diverses formes de cancer et des affections inflammatoires .

Pharmacocinétique et pharmacodynamie

Enfin, le this compound peut être utilisé dans des études pharmacocinétiques et pharmacodynamiques pour comprendre comment les médicaments sont absorbés, distribués, métabolisés et excrétés dans l'organisme, ainsi que leurs effets biochimiques et physiologiques .

Mécanisme D'action

Target of Action

Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .

Mode of Action

BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.

Biochemical Pathways

By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .

Result of Action

The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.

Action Environment

The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .

Safety and Hazards

The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .

Analyse Biochimique

Biochemical Properties

Benzyl 2-(chlorosulfonyl)ethylcarbamate plays a significant role in biochemical reactions, primarily as an inhibitor of matrix metalloproteinases (MMPs). These enzymes are involved in the breakdown of extracellular matrix components, which is crucial for processes such as tissue remodeling, inflammation, and tumor metastasis . The compound exhibits high affinity for the amino acid sequences of arginine and aspartic acid, which are present in the active sites of MMPs . By binding to these sites, Benzyl 2-(chlorosulfonyl)ethylcarbamate effectively inhibits the enzymatic activity, thereby modulating various biochemical pathways.

Cellular Effects

The effects of Benzyl 2-(chlorosulfonyl)ethylcarbamate on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs by this compound can lead to reduced cell migration and invasion, which is particularly relevant in the context of cancer research . Additionally, Benzyl 2-(chlorosulfonyl)ethylcarbamate has been shown to affect the expression of genes involved in extracellular matrix production and degradation

Propriétés

IUPAC Name |

benzyl N-(2-chlorosulfonylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVCWUXOKRGDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532213 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52530-50-4 | |

| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

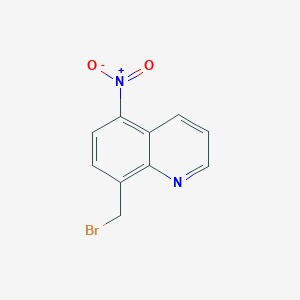

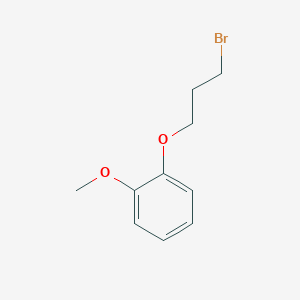

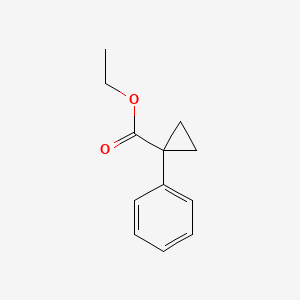

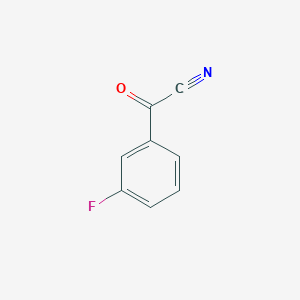

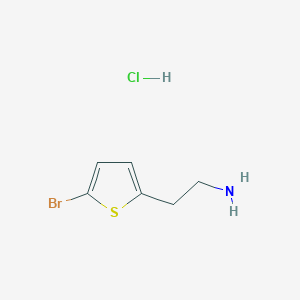

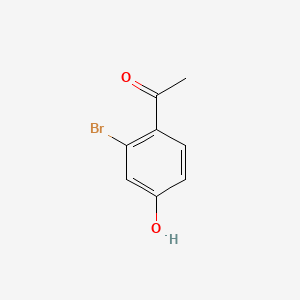

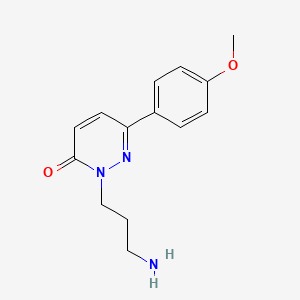

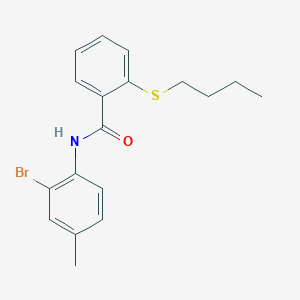

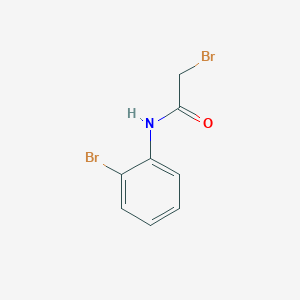

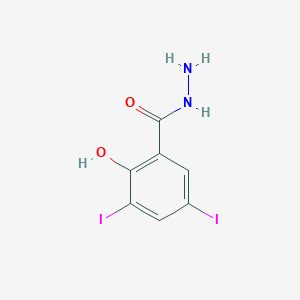

Synthesis routes and methods I

Procedure details

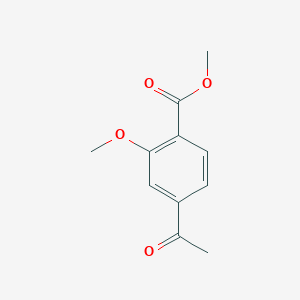

Synthesis routes and methods II

Procedure details

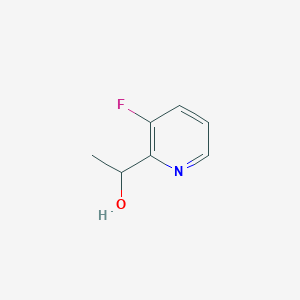

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)